N-PENTACOSANE-D52
Description
Significance of Deuterium (B1214612) Labeling in Hydrocarbon Research
Deuterium labeling is a technique of paramount importance in hydrocarbon research. The substitution of hydrogen with deuterium provides a non-radioactive, stable isotopic tracer that can be readily detected using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. lcms.cz This allows researchers to track the fate of molecules in complex mixtures and biological systems, elucidate reaction mechanisms, and quantify analytes with high precision. lcms.cz The increased mass of deuterium can also lead to a kinetic isotope effect, where the rate of a chemical reaction is altered, providing valuable insights into reaction pathways.
Overview of Deuterated n-Alkanes as Advanced Research Tools
Deuterated n-alkanes, such as N-Pentacosane-d52, serve as advanced research tools with a range of applications. They are frequently used as internal standards in quantitative analysis, particularly in chromatography and mass spectrometry. clearsynth.com Because they are chemically identical to their non-deuterated counterparts, they co-elute during chromatographic separation, but their different mass allows for separate detection by a mass spectrometer. texilajournal.com This helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results. lcms.cz Their use is prevalent in environmental analysis for monitoring pollutants, in the petroleum industry for geochemical studies, and in materials science. esslabshop.com
Historical Development of Isotopic Tracers in Chemical and Biological Investigations
The concept of using isotopes as tracers dates back to the early 20th century. Initially, radioactive isotopes were employed to follow the course of chemical and biological processes. This pioneering work revolutionized the understanding of metabolism and reaction pathways. Over time, the development of stable, non-radioactive isotopes like deuterium offered a safer and often more versatile alternative. The advent of sophisticated analytical instrumentation, especially mass spectrometry and NMR spectroscopy, has greatly expanded the utility of stable isotopic tracers, making them indispensable in modern scientific inquiry.
Properties
CAS No. |
121578-13-0 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
405.008 |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane |
InChI |
InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI Key |
YKNWIILGEFFOPE-CQGKCUCSSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC |
Synonyms |
N-PENTACOSANE-D52 |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Strategies for N Pentacosane D52
Methodologies for Perdeuteration of Long-Chain Alkanes
The synthesis of perdeuterated long-chain alkanes such as n-pentacosane-d52 is a complex process that aims for the exhaustive replacement of hydrogen atoms with deuterium (B1214612). This is often achieved through catalytic processes that facilitate the exchange of hydrogen and deuterium atoms.
Catalytic Deuteration Techniques for High Isotopic Purity
Catalytic deuteration is a cornerstone for achieving high isotopic purity in the synthesis of compounds like this compound. These methods often employ transition metal catalysts to activate the otherwise inert C-H bonds of the alkane. acs.org
Key Catalytic Systems and Conditions:
Heterogeneous Catalysis: Platinum (Pt) catalysts have demonstrated proficiency in facilitating H/D exchange in alkanes at remarkably mild conditions, with temperatures as low as 26 °C being effective for hexane (B92381) and cyclohexane. acs.org Other transition metal surfaces and metal oxides, such as dehydrated aluminas, are also capable of catalyzing this transformation. acs.org For the deuteration of unfunctionalized alkanes, Rhodium on charcoal (Rh/C) in the presence of D₂O under a hydrogen atmosphere at 160°C has been shown to be an effective method. researchgate.net
Homogeneous Catalysis: Iridium "pincer" complexes have emerged as highly active catalysts for hydrogen isotope exchange (HIE) under mild conditions. rsc.org These complexes can use deuterium sources like C₆D₆ or D₂O to achieve high levels of deuteration, often exceeding 95%, in various substrates, including unactivated alkanes. rsc.org The catalytic activity of these iridium complexes can be tuned by modifying the ligand framework to be more electron-rich, which accelerates the H/D exchange process. rsc.org
The choice of catalyst and reaction conditions is critical for maximizing the degree of deuteration while minimizing side reactions. The efficiency of these catalytic systems allows for the preparation of highly deuterated compounds in excellent isolated yields. rsc.org
Deuterium-Hydrogen Exchange Reactions in n-Alkane Synthesis
Deuterium-hydrogen (H/D) exchange reactions are fundamental to the synthesis of perdeuterated alkanes. acs.org This process involves the catalytic activation of C-H bonds and their subsequent replacement with C-D bonds. acs.org The study of H/D exchange in light alkanes has a long history, providing insights into the mechanisms of C-H bond activation on catalytic surfaces. acs.org
Metal-catalyzed HIE is a key process for preparing isotopically labeled organic compounds, which are essential for studying reaction mechanisms and metabolic processes. rsc.org The demand for deuterium-labeled molecules has driven significant research into homogeneously catalyzed H/D exchange over the last few decades. rsc.org
For the synthesis of very long-chain alkanes, multi-step synthetic routes are often employed. These can involve the coupling of smaller, deuterated building blocks. For instance, the synthesis of long-chain alkanes with deuterium-labeled end-groups has been achieved, demonstrating the feasibility of incorporating deuterium at specific positions within a long alkyl chain. researchgate.net While direct perdeuteration of a precursor like n-pentacosanoic acid is a common strategy, building the deuterated alkane from smaller, pre-deuterated fragments is another viable, albeit more complex, approach. europa.eunih.gov
Analytical Characterization and Purity Assessment for this compound Research Applications
Ensuring the isotopic purity and structural integrity of this compound is paramount for its use in research. A combination of analytical techniques is employed for this purpose. rsc.org
Key Analytical Techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ions, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for analyzing long-chain alkanes. nih.govmarkes.comfrontiersin.org Perdeuterated n-alkanes can also serve as a reference series for calculating retention indices in GC-MS, which aids in the identification of other organic compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structural integrity of deuterated compounds. rsc.org While ¹H NMR can be used to detect any residual protons, ²H NMR provides direct information about the deuterium atoms in the molecule. nih.gov The combination of ¹H and ²H NMR can provide an accurate determination of isotopic abundance. nih.gov In ¹³C NMR of perdeuterated compounds, the carbon signals are split into characteristic patterns due to coupling with deuterium (e.g., a CD₃ group appears as a septet), which can confirm the presence of deuterium at specific carbon atoms. blogspot.com
The following interactive table summarizes the primary analytical techniques used for the characterization of this compound.
| Analytical Technique | Information Provided | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of the compound and determination of its molecular weight and isotopic distribution. | High sensitivity and ability to separate complex mixtures. Useful for identifying and quantifying long-chain alkanes. nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HR-MS) | Precise determination of isotopic purity by resolving different H/D isotopologues. nih.gov | Rapid, highly sensitive, and requires very low sample consumption. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of structural integrity and location of deuterium atoms. Quantitative assessment of isotopic enrichment. rsc.orgnih.gov | Provides detailed structural information and can distinguish between different isotopomers. blogspot.comnih.gov |
By employing these methodologies, researchers can synthesize and rigorously characterize this compound, ensuring its suitability for demanding research applications where high isotopic purity is essential.
Advanced Analytical Methodologies Employing N Pentacosane D52
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. The use of stable isotope-labeled internal standards, such as N-pentacosane-d52, is a widely adopted strategy to enhance the quantitative accuracy of GC-MS analyses.
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. carlroth.com The concentration of the analyte is determined by comparing the analyte's signal response to the internal standard's response. carlroth.com This method effectively corrects for variations in sample injection volume, and potential loss of analyte during sample preparation and analysis. carlroth.com
For GC-MS applications, the ideal internal standard is a stable isotope-labeled version of the analyte. nih.gov this compound is chemically almost identical to its non-deuterated counterpart, n-pentacosane, and other long-chain alkanes. This similarity ensures that it behaves nearly identically during extraction, derivatization, and chromatography, co-eluting or eluting very close to the analytes of interest. wikipedia.org However, due to its higher mass, its mass spectrometric signal is easily distinguished from the native compounds, preventing interference. nih.gov
The use of this compound as an internal standard significantly improves the precision and accuracy of quantitative methods for alkanes and other hydrocarbons in various matrices. nih.govlibretexts.org This approach is crucial for compensating for matrix effects, where other components in a complex sample can suppress or enhance the analyte signal. nih.gov By using the ratio of the analyte peak area to the internal standard peak area, reliable quantification can be achieved even in the presence of such interferences. carlroth.com A gas chromatography-mass spectrometry (GC/MS) method for the quantitation of n-alkanes with carbon backbones ranging from 21 to 36 carbon atoms in forage and fecal samples has been developed, showcasing the utility of such approaches in complex biological and environmental samples. researchgate.net
To achieve the best performance in analyses utilizing this compound, optimization of GC-MS parameters is essential. Key parameters include the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings. rsc.orgsigmaaldrich.com
Injector and Transfer Line Temperature: The injector temperature must be high enough to ensure the complete and rapid vaporization of long-chain alkanes like pentacosane (B166384) without causing thermal degradation. Similarly, the transfer line temperature from the GC to the MS must be maintained to prevent cold spots and subsequent peak broadening or loss of analyte. rsc.org
Oven Temperature Program: A well-designed temperature program is critical for achieving good chromatographic separation (resolution) of complex hydrocarbon mixtures. tutorchase.com The program typically involves an initial hold temperature, one or more temperature ramps, and a final hold temperature. znaturforsch.com Optimizing these variables ensures that analytes are well-separated from each other and from matrix interferences, leading to more accurate quantification against the this compound internal standard. znaturforsch.comrsc.org
Carrier Gas Flow: The linear velocity of the carrier gas (typically helium) affects both the efficiency of the separation and the analysis time. Working within the specified tolerances of the mass spectrometer's pumping equipment, typically a flow of 2–4 mL/min, is crucial for maintaining a good vacuum and improving sensitivity. rsc.org
Mass Spectrometer Conditions: In the mass spectrometer, parameters such as ionization energy and acquisition mode (SCAN vs. Selected Ion Monitoring, SIM) must be optimized. rsc.org While SCAN mode provides full spectral information for compound identification, SIM mode offers significantly higher sensitivity and is preferred for quantitative analysis. znaturforsch.com When using this compound, specific ions for the deuterated standard and the target analytes are monitored to ensure selective and sensitive detection. libretexts.org
Table 1: Typical GC-MS Parameter Ranges for Alkane Analysis
| Parameter | Typical Value/Range | Purpose |
|---|---|---|
| Injector Temperature | 280–320°C | Ensure complete vaporization of high-boiling point analytes. |
| Oven Program Initial Temp. | 60–100°C (hold 1–2 min) | Focus analytes at the head of the column. |
| Oven Program Ramp Rate | 5–20°C/min | Elute compounds based on boiling point for separation. |
| Oven Program Final Temp. | 300–320°C (hold 5–10 min) | Ensure elution of all high molecular weight compounds. |
| Carrier Gas | Helium | Inert gas to carry sample through the column. |
| Linear Velocity | 30–45 cm/s | Optimize separation efficiency and analysis time. |
| MS Ion Source Temp. | 230–300°C | Promote efficient ionization. |
| MS Quadrupole Temp. | 150–200°C | Maintain ion trajectory and mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhance sensitivity and selectivity for target compounds. |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Coupled with Mass Spectrometry (MS)
For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. When coupled with mass spectrometry, it becomes a powerful tool for the detailed characterization of intricate samples.
Environmental samples (e.g., crude oil, contaminated soils, atmospheric particulate matter) and biological matrices (e.g., plant extracts, feces, plasma) often contain thousands of individual hydrocarbon compounds. researchgate.netyoutube.compubcompare.aiacs.org Analyzing these samples is challenging due to the high number of co-eluting components. acs.org GC×GC addresses this by using two columns with different stationary phases, providing a much higher peak capacity and structured, two-dimensional chromatograms. pubcompare.ai
In this context, this compound remains an essential internal standard. Its addition to the sample prior to extraction allows for the correction of variability throughout the entire analytical process. In GC×GC-MS, the deuterated standard appears at a specific location in the 2D chromatogram, separate from its non-deuterated analog and other analytes in the mass dimension, serving as a reliable anchor for both retention time alignment and quantification. This is particularly important in metabolomics and environmental forensics, where precise concentration data is needed to understand biological processes or identify pollution sources. pubcompare.ai
The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, a phenomenon known as the chromatographic isotope effect. wikipedia.org Deuterated compounds often have slightly shorter retention times in gas chromatography than their non-deuterated counterparts. wikipedia.org While this effect is typically small, it can be advantageous in high-resolution techniques like GC×GC.
The presence of the this compound peak in the chromatogram serves as a precise retention time marker. This aids in the reliable identification of n-pentacosane and other structurally related isomers across different samples and analytical runs. By observing the consistent elution pattern of the deuterated standard relative to the target analytes, analysts can have greater confidence in peak identification, especially when dealing with complex isomer patterns, such as those found in branched and cyclic alkanes. The distinct mass spectrum of the deuterated standard further confirms its identity and prevents it from being mistaken for an unknown analyte. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy with Deuterated Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. While often used for structure elucidation, specific applications can leverage deuterated molecules as probes.
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the signal from deuterium nuclei. wikipedia.org Unlike proton (¹H) NMR, where solvents are deuterated to avoid overwhelming solvent signals, ²H NMR specifically analyzes the deuterated compound itself. tutorchase.com A long-chain deuterated alkane like this compound can be used as a probe to study its environment. For example, when introduced into a complex system such as a polymer matrix or a lipid membrane, the ²H NMR spectrum of the deuterated alkane can provide information about the molecular mobility and ordering of the system. wikipedia.orgnih.gov
The deuterium nucleus has a spin of 1 and possesses a quadrupole moment. wikipedia.org In an ordered or partially ordered environment, the interaction of this quadrupole moment with the local electric field gradient results in characteristic spectral line shapes and splittings. wikipedia.org By analyzing these spectra, researchers can deduce information about the orientation and dynamics of the C-D bonds within the this compound molecule. znaturforsch.com This, in turn, reflects the constraints imposed by the surrounding matrix, offering insights into the packing and conformational behavior of hydrocarbon chains in complex, non-crystalline systems. nih.gov This makes deuterated long-chain alkanes valuable probes for materials science and biophysical studies.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| n-pentacosane |
Environmental and Geochemical Tracing Studies with N Pentacosane D52
Source Apportionment and Environmental Fate of Hydrocarbons
The deliberate introduction of isotopically labeled compounds like n-pentacosane-d52 is a cornerstone of modern environmental analysis, enabling precise quantification and tracking of organic pollutants.
Tracing Petroleum Hydrocarbons in Contaminated Ecosystems
In the analysis of petroleum-contaminated soils and sediments, accurate quantification of total petroleum hydrocarbons (TPH) and specific hydrocarbon fractions is essential for risk assessment and remediation efforts. rsc.orghawaii.gov Deuterated n-alkanes, including this compound, are frequently employed as internal standards in analytical methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.netnepc.gov.au When added to an environmental sample at a known concentration before extraction and analysis, this compound allows for the correction of hydrocarbon losses that may occur during sample preparation steps. rsc.org This ensures a more accurate determination of the concentrations of native petroleum hydrocarbons, such as those in the diesel and motor oil ranges. wa.gov The use of such internal standards is crucial for obtaining reliable data in environmental forensics, where the goal is to identify the source and extent of contamination. nih.govnih.gov
| Application | Analyte | Role of this compound | Analytical Technique |
| Soil Contamination Assessment | Total Petroleum Hydrocarbons (TPH) | Internal Standard for Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sediment Analysis | Aliphatic and Aromatic Fractions | Correction for Extraction Losses | GC-MS |
| Environmental Forensics | Diesel and Oil Range Organics | Accuracy and Precision Enhancement | GC-MS |
Characterization of Semi-Volatile and Intermediate Volatility Organic Compounds (S/IVOCs) in Atmospheric Aerosols
Semi-volatile and intermediate volatility organic compounds (S/IVOCs) are significant contributors to the formation of secondary organic aerosols (SOA) in the atmosphere. epa.gov Characterizing the diverse range of S/IVOCs in atmospheric particulate matter is a complex analytical challenge. Deuterated compounds are essential as internal standards to ensure the accuracy of these measurements. This compound, falling within the S/IVOC range, is an ideal internal standard for quantifying long-chain alkanes and other non-polar compounds in aerosol samples. epa.gov In methods involving gas chromatography-mass spectrometry (GC-MS), a known amount of this compound is added to the sample extract. epa.gov By comparing the instrumental response of the native analytes to that of the deuterated standard, analysts can correct for variations in sample recovery and instrument sensitivity, leading to more precise and reliable quantification of S/IVOCs. mdpi.comcopernicus.org
| Parameter | Description |
| Target Compounds | Semi-Volatile and Intermediate Volatility Organic Compounds (S/IVOCs), including long-chain alkanes. |
| Analytical Challenge | Accurate quantification in complex atmospheric aerosol samples. |
| Role of this compound | Internal standard to correct for analytical variability and improve accuracy. |
| Methodology | Addition of a known quantity to sample extracts prior to GC-MS analysis. |
| Outcome | Reliable and precise data on the concentration of S/IVOCs in the atmosphere. |
Investigation of Secondary Organic Aerosol (SOA) Formation Pathways
Smog chamber experiments are fundamental to understanding the chemical pathways that lead to the formation of secondary organic aerosols (SOA). researchgate.netd-nb.info In these controlled experiments, the oxidation of precursor volatile organic compounds (VOCs), such as long-chain alkanes, is studied to determine SOA yields and chemical composition. nih.govcopernicus.org The accurate quantification of the formed SOA and its constituent compounds is critical. researchgate.net While not a direct reactant, this compound can be utilized as an internal standard during the analysis of the particulate matter formed. After collection of the SOA from the chamber, the addition of a deuterated standard like this compound to the extracted organic material allows for precise quantification of the various oxidation products by GC-MS. nih.gov This is particularly important for calculating accurate SOA yields, which are a key parameter in atmospheric models that predict air quality and climate impacts. d-nb.infonoaa.gov The use of stable isotope-labeled standards is a key component in laboratory studies that scrutinize the mechanisms of SOA formation and evolution. fz-juelich.de
Isotopic Fingerprinting and Authentication in Applied Geochemistry
The unique mass of this compound allows it to be easily distinguished from its naturally occurring, non-deuterated counterpart, providing a clear marker for specific applications in geochemistry.
This compound as a Chemical Marker for Fuel Identification and Adulteration Detection
Fuel adulteration, the illicit mixing of cheaper petroleum products or other substances into gasoline and diesel, is a significant global problem that can lead to engine damage and increased pollutant emissions. ijsrp.orgnih.gov Chemical markers are added to fuels to ensure product integrity and deter tax evasion. google.com An effective marker must be soluble in the fuel, stable, difficult to remove, and detectable at low concentrations. researchgate.net High-molecular-weight hydrocarbons like n-pentacosane have been proposed as such markers. researchgate.net The deuterated form, this compound, offers a distinct advantage as it can be unequivocally identified and quantified using GC-MS, even in the complex hydrocarbon matrix of gasoline. Its high boiling point makes it resistant to evaporative loss, ensuring its persistence in the fuel. researchgate.net The unique mass spectrum of this compound makes it an ideal candidate for a covert marker to verify fuel identity and detect adulteration.
| Feature | Advantage for Fuel Marking |
| High Molecular Weight | Low volatility, persists in fuel. |
| Deuterated Isotope | Unique mass signature, easily detected by GC-MS. |
| Chemical Inertness | Stable in the fuel matrix. |
| Low Concentration Detection | Effective as a covert marker. |
Elucidating Origins of Natural and Anthropogenic Hydrocarbons in Geological Records
Sediments in lakes, rivers, and oceans contain a record of past environmental conditions, including the sources of organic matter. ifremer.fr Long-chain n-alkanes are important biomarkers used to distinguish between hydrocarbons originating from natural sources, such as the waxes of terrestrial plants (biogenic), and those from petroleum sources (petrogenic). nih.govresearchgate.netfrontiersin.org Biogenic n-alkanes typically show a strong odd-over-even carbon number predominance, while petrogenic hydrocarbons have a much smoother distribution. researchgate.net In studies aiming to quantify the relative contributions of these sources, precise measurement of the native n-alkane concentrations is paramount. nih.govpublications.gc.ca By adding this compound as an internal standard to sediment extracts, geochemists can accurately quantify the concentrations of individual n-alkanes. nih.gov This accurate quantification is the foundation for calculating diagnostic ratios and applying isotopic mixing models to elucidate the history of natural and anthropogenic hydrocarbon inputs into an ecosystem. researchgate.netnih.gov
Non Human Biological and Biochemical Research Utilizing N Pentacosane D52
Microbial Metabolism of Hydrocarbons
Elucidation of n-Alkane Biodegradation Pathways in Environmental Microorganisms
Deuterated n-alkanes, such as N-PENTACOSANE-D52, are instrumental in understanding the complex pathways through which environmental microorganisms metabolize hydrocarbons. By introducing this compound into microbial cultures or environmental samples, researchers can trace its transformation and degradation. The presence of deuterium (B1214612) atoms allows for the tracking of the molecule's fate through various enzymatic steps, providing insights into the specific biochemical reactions, intermediate products, and the microorganisms involved in the breakdown of long-chain alkanes. This labeling strategy helps to differentiate the introduced compound from naturally occurring alkanes, thereby clarifying the biodegradation mechanisms in diverse environmental settings.
Data Table: Specific research findings and data tables detailing the use of this compound in elucidating microbial n-alkane biodegradation pathways were not found in the executed searches.
Kinetic Isotope Effect Studies in Enzymatic Hydrocarbon Activation
The deuterium labeling in this compound is particularly suited for kinetic isotope effect (KIE) studies. KIE studies exploit the difference in reaction rates between molecules containing a lighter isotope (hydrogen) and those containing a heavier isotope (deuterium) at a specific position within a molecule. When enzymes activate hydrocarbons, the carbon-hydrogen bond is often cleaved. By using this compound, researchers can measure the rate at which the C-D bond is cleaved compared to a C-H bond in non-deuterated pentacosane (B166384). A significant KIE indicates that the bond to the labeled atom is involved in the rate-determining step of the enzymatic reaction, thereby providing crucial mechanistic information about the hydrocarbon activation process, such as the initial oxidation step catalyzed by monooxygenases.
Data Table: Specific research findings and data tables detailing kinetic isotope effect studies using this compound were not found in the executed searches.
Biomolecular Structure and Dynamics Probing
Applications in Lipid Metabolism Pathway Tracing in Non-Human Systems
This compound can serve as a valuable tracer in non-human biological systems to follow the metabolic processing of long-chain alkanes and related lipid molecules. In studies involving animal models or other organisms, this compound can be administered to track its absorption, distribution, metabolism, and excretion. The stable isotope label allows for precise quantification of the compound and its metabolites using techniques like mass spectrometry. This enables researchers to map out metabolic flux, identify key enzymes involved in lipid metabolism, and understand how these pathways function in different non-human physiological contexts.
Data Table: Specific research findings and data tables detailing the use of this compound in tracing lipid metabolism pathways in non-human systems were not found in the executed searches.
Investigating Biomolecular Interactions and Conformations
Deuterated compounds, including deuterated alkanes, are often employed in nuclear magnetic resonance (NMR) spectroscopy to enhance spectral resolution and study molecular interactions. While specific studies detailing the use of this compound for probing biomolecular interactions or conformations were not identified, its structure as a long-chain alkane suggests potential applications. For instance, it could be used as a model lipid to investigate interactions with membrane proteins or other biomolecules, where the deuterium labeling might help in reducing spectral background noise or in specific NMR experiments designed to study dynamics and structural changes.
Data Table: Specific research findings and data tables detailing the use of this compound in investigating biomolecular interactions and conformations were not found in the executed searches.
Ecological and Biochemical Tracing in Model Organisms
This compound can function as a stable isotope tracer in ecological and biochemical studies involving model organisms. Its stable isotopic signature allows for its detection and quantification in complex environmental matrices or biological samples. In ecological research, it can be used to follow the fate and transport of hydrocarbons in ecosystems, understanding their bioavailability and trophic transfer. In model organisms, it can help elucidate biochemical processes related to hydrocarbon uptake, storage, or detoxification. The ability to precisely track the labeled molecule provides a sensitive method for understanding environmental processes and biochemical transformations in controlled experimental settings.
Data Table: Specific research findings and data tables detailing the use of this compound in ecological and biochemical tracing in model organisms were not found in the executed searches.
Compound List:
this compound
Computational and Theoretical Insights into N Pentacosane D52 and Deuterated Alkanes
Molecular Modeling and Simulation of Deuterated n-Alkanes
Molecular modeling and simulation have become indispensable tools for investigating the properties of deuterated n-alkanes at an atomic level. These computational methods allow researchers to explore molecular dynamics, conformational changes, and phase behavior with a level of detail that is often inaccessible through experimental means alone. acs.orgmit.edu
The substitution of hydrogen with deuterium (B1214612) does not alter the electronic potential energy surface of a molecule, but it does change the vibrational energy levels. cchmc.org This fundamental difference is the origin of isotopic effects. Heavier isotopes like deuterium form stronger bonds and have lower zero-point vibrational energies compared to their lighter counterparts. princeton.edu
Theoretical models predict several consequences of deuteration on the molecular behavior of alkanes:
Vibrational Frequencies: The most direct effect of deuteration is a shift to lower vibrational frequencies for C-D bonds compared to C-H bonds. This can be observed experimentally through infrared and Raman spectroscopy and can be accurately predicted using normal mode calculations. aip.org
Kinetic Isotope Effects (KIEs): Reaction rates can be significantly altered by isotopic substitution. A primary KIE is observed when a C-H/C-D bond is broken in the rate-determining step of a reaction. Typically, the C-H bond reacts faster, leading to a KIE (kH/kD) greater than 1. wikipedia.org For C-H bond cleavage, this ratio can be as high as 6–10. wikipedia.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking and are generally smaller. wikipedia.org These effects are crucial for studying reaction mechanisms, such as hydrogen abstraction. acs.org
Quantum Effects on Physical Properties: Computer simulations of liquid alkanes have shown that quantum effects, amplified by deuteration, can lead to observable changes in macroscopic properties. For instance, path integral molecular dynamics studies predict that quantum effects cause an increase in the molar volume of liquid alkanes. aip.org
Phase Transitions: Isotopic substitution can influence the temperatures and mechanisms of phase transitions. Studies on deuterated n-nonadecane have shown how detailed analysis of vibrational spectra, combined with molecular mechanics, can elucidate the structural changes that occur during solid-phase transitions and melting. aip.org
| Predicted Isotopic Effect | Typical Observation/Value | Computational Method |
| Primary Kinetic Isotope Effect (kH/kD) | 6-10 for C-H bond cleavage | Transition State Theory, Quantum Dynamics |
| Secondary Kinetic Isotope Effect (kH/kD) | ~1.1-1.2 (normal); ~0.8-0.9 (inverse) | Molecular Mechanics (MM), Density Functional Theory (DFT) |
| Molar Volume Change (Quantum Effect) | ~2 cm³/mole increase in liquid alkanes | Path Integral Molecular Dynamics |
| C-D vs. C-H Vibrational Frequency | Lower frequency for C-D stretch | Normal Mode Analysis, DFT |
Deuterium-hydrogen (H/D) exchange reactions are fundamental processes in catalysis and are used extensively for isotopic labeling. acs.orgmdpi.com Computational chemistry provides powerful tools to investigate the mechanisms of these reactions.
Catalytic Exchange: H/D exchange in alkanes is often facilitated by heterogeneous catalysts, such as metals (e.g., platinum, rhodium) and metal oxides. acs.orgresearchgate.net Computational models can be used to study the interaction of alkanes with catalyst surfaces, identify active sites, and calculate the energy barriers for C-H bond activation and subsequent exchange with deuterium.
Mechanistic Elucidation: Theoretical analyses, including density functional theory (DFT) and ab initio methods, are employed to map out the potential energy surfaces of H/D exchange reactions. acs.orgmdpi.com These studies can distinguish between different proposed mechanisms, such as those involving radical intermediates or concerted pathways. acs.org For example, in base-catalyzed H/D exchange, computational studies can model the abstraction of a proton by the base and the subsequent interaction with a deuterium source. acs.org
Software and Tools: The analysis of experimental H/D exchange data, particularly from mass spectrometry (HDX-MS), is increasingly reliant on specialized computational tools. whiterose.ac.ukresearchgate.netnih.gov These software packages help to process large datasets, calculate deuterium uptake, and provide statistical analysis to understand protein dynamics and conformational changes, principles that are transferable to other molecular systems. whiterose.ac.ukresearchgate.net
Chemometric and Advanced Data Analysis for N-PENTACOSANE-D52 Datasets
The use of this compound and other deuterated alkanes as tracers or internal standards in analytical chemistry generates complex datasets, primarily from techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Chemometrics and advanced data analysis are critical for extracting meaningful quantitative information from this data. ucphchemometrics.com
Manual analysis of chromatographic data is time-consuming and prone to error, especially in high-throughput settings. Consequently, there is significant research into developing algorithms for automated peak identification, deconvolution, and quantification. rsc.orgmit.edu
Peak Detection and Tracking: Algorithms have been developed to automatically detect chromatographic peaks and track them across multiple experiments where conditions might vary. vu.nlacs.org These algorithms use information such as retention time, peak shape (statistical moments), and mass spectrometric data to correctly identify the same compound in different runs. vu.nl This is crucial when analyzing samples containing both a deuterated standard like this compound and its non-deuterated analogue.
Deconvolution of Overlapping Peaks: In complex mixtures, chromatographic peaks frequently overlap. Advanced algorithms, such as those based on multivariate curve resolution or iterative optimization methods like the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, are used to deconvolve these overlapping signals and accurately quantify the individual components. rsc.orgmit.edu
Open-Source Software Packages: The development of open-source software packages, often implemented in programming languages like Python or R, has made these advanced data processing techniques more accessible. rsc.orgnih.gov Tools like MOCCA and TARDIS provide comprehensive workflows for baseline correction, peak picking, purity checks, and deconvolution, significantly improving the efficiency and reproducibility of data analysis. rsc.orgnih.gov
| Algorithm Feature | Purpose | Common Techniques | Reported Performance |
| Peak Tracking | Identify the same compound across different chromatograms | Mass spectra matching, relative retention time, statistical moments | Prediction errors of less than 1% vu.nlacs.org |
| Baseline Correction | Remove background noise and drift for accurate integration | Asymmetric Least Squares (AsLS), arPLS, FlatFit | Essential for reliable quantification mit.edu |
| Peak Deconvolution | Resolve overlapping chromatographic signals | L-BFGS-B optimizer, multivariate curve resolution | Enables quantification in complex mixtures mit.edu |
When this compound is used as a quantitative tracer or internal standard, it is essential to statistically validate the methodology to ensure accuracy and reliability. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS): This is a definitive quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample. The ratio of the analyte (n-pentacosane) to the standard is measured by mass spectrometry. Statistical analysis is used to determine the uncertainty of the measurement, establish limits of detection and quantification, and assess the linearity of the response.
Assessing Isotopic Effects: A key assumption in many tracer applications is that the deuterated standard behaves identically to the native compound during sample preparation and analysis. However, as discussed, isotope effects can sometimes lead to chromatographic separation or different ionization efficiencies between the deuterated and non-deuterated compounds. mdpi.com Statistical tests, such as t-tests or analysis of variance (ANOVA), are used to determine if these differences are significant and if they impact the quantitative accuracy.
Emerging Research Avenues and Future Perspectives for N Pentacosane D52
Integration with Novel Spectroscopic and Hyphenated Techniques
The utility of N-Pentacosane-d52 is significantly enhanced when coupled with state-of-the-art analytical instrumentation. The future of its application lies in its integration with novel spectroscopic and hyphenated techniques, which promise to deliver unprecedented levels of sensitivity and specificity.
Advanced mass spectrometry (MS) techniques are at the forefront of this integration. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) can readily distinguish deuterated n-alkanes based on their retention times and exact mass, which is crucial for complex mixture analysis. acs.orgresearchgate.net The development of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers another powerful tool. This technique provides enhanced separation of complex hydrocarbon mixtures, which is particularly beneficial in fields like environmental analysis and petrochemistry where n-pentacosane and its deuterated analogue are relevant. d-nb.infocopernicus.org
Chemical Ionization Mass Spectrometry (CIMS) is another promising technique. Its softer ionization methods can reduce fragmentation, providing clearer molecular ion signals for compounds like this compound, which is advantageous for precise quantification in complex matrices. d-nb.info
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural confirmation of deuterated compounds. vulcanchem.comtum.de Future advancements in NMR technology, such as higher field strengths and novel pulse sequences, will continue to improve the verification of deuterium (B1214612) incorporation sites and the determination of isotopic purity with greater accuracy. vulcanchem.com
Expansion of this compound Applications in Complex Isotopic Tracer Studies
The primary application of this compound as an internal standard is well-established. However, its potential as an isotopic tracer in more complex and dynamic systems is an exciting area of future research. Isotopic tracers are invaluable for elucidating reaction pathways, transport mechanisms, and metabolic fates of compounds. vdoc.pub
In environmental science, this compound can be used to trace the environmental fate and transport of long-chain alkanes, which are components of petroleum and various industrial products. By introducing a known amount of this compound into an environmental system, researchers can track its movement and degradation over time, providing insights into processes like bioremediation, atmospheric transport of aerosols, and accumulation in sediments. d-nb.infocopernicus.org
Geochemical studies also stand to benefit from the use of deuterated alkanes like this compound. They can serve as tracers to understand the origin, migration, and alteration of hydrocarbons in petroleum reservoirs. vdoc.pub The distinct mass of the deuterated compound allows it to be differentiated from the naturally occurring n-pentacosane, enabling precise tracking through geological time scales.
In the realm of materials science, there is growing interest in the use of deuterated materials to enhance the performance and lifetime of organic light-emitting diodes (OLEDs). acs.orgnih.gov While research in this area has focused on other deuterated molecules, the principles could potentially extend to long-chain alkanes in specific applications, opening a novel research direction for this compound.
Methodological Advancements in Deuterated Alkane Synthesis and Analysis for Enhanced Research Fidelity
The reliability and accuracy of research utilizing this compound are intrinsically linked to the quality of the deuterated standard and the analytical methods employed. Continuous improvements in both synthesis and analysis are therefore crucial for enhancing research fidelity.
Advances in synthetic organic chemistry are leading to more efficient and selective methods for deuterium labeling. These advancements will enable the production of this compound with higher isotopic purity and at a lower cost, making it more accessible for a wider range of research applications. The success of deuteration is typically monitored using techniques like NMR spectroscopy and mass spectrometry to ensure the desired level of deuterium incorporation. tum.de
In parallel, the ongoing development of analytical instrumentation and methodologies will further refine the use of this compound. The refinement of calibration and quantification protocols in GC-MS and LC-MS/MS, for instance, will lead to more accurate and reproducible measurements. acs.orgresearchgate.netvulcanchem.com The development of certified reference materials for deuterated compounds will also play a vital role in ensuring the quality and comparability of analytical data across different laboratories.
Q & A
Q. What are the key considerations for synthesizing n-pentacosane-d52 with high isotopic purity in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic deuteration of the precursor alkane using deuterium gas (D2) and palladium-based catalysts. Key steps include:
- Purification : Column chromatography with silica gel to remove unreacted precursors and byproducts .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>2</sup>H NMR) and mass spectrometry (MS) to confirm deuterium incorporation (>99% isotopic purity) .
- Validation : Cross-referencing with commercial standards (e.g., CAS 121578-13-0) for structural confirmation .
Q. How can researchers assess the isotopic purity of this compound in experimental workflows?
- Methodological Answer : Isotopic purity is quantified using:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect residual protiated alkanes .
- Isotope Ratio Mass Spectrometry (IRMS) : For precise measurement of deuterium abundance .
- Quality Control : Batch-wise comparison with certified reference materials (CRMs) to ensure consistency .
Q. What are the recommended protocols for handling and storing n-pentacosane-d52 to maintain stability?
- Methodological Answer :
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or isotopic exchange .
- Handling : Use glassware over plastic to minimize adsorption losses. Glovebox use is advised for air-sensitive protocols .
Q. How is n-pentacosane-d52 utilized as an internal standard in chromatographic analyses?
- Methodological Answer :
- Calibration : Spiking known concentrations into samples to correct for instrument drift .
- Matrix Effects : Validate recovery rates in complex matrices (e.g., biological fluids) using spike-and-recovery experiments .
Advanced Research Questions
Q. What experimental designs are optimal for studying the deuterium isotope effect of n-pentacosane-d52 in lipid bilayer dynamics?
- Methodological Answer :
- Model Systems : Incorporate n-pentacosane-d52 into synthetic lipid bilayers (e.g., DMPC or DPPC) and compare phase transition temperatures via differential scanning calorimetry (DSC) .
- Spectroscopy : Use <sup>2</sup>H NMR to measure quadrupolar splitting, reflecting deuterium’s impact on molecular order .
Q. How can researchers resolve contradictions in isotopic distribution data for n-pentacosane-d52 across analytical platforms?
- Methodological Answer :
- Multi-Method Validation : Cross-validate GC-MS, LC-MS, and NMR results to identify platform-specific biases .
- Error Analysis : Quantify uncertainties in deuteration efficiency and instrument detection limits using Monte Carlo simulations .
Q. What methodologies address the stability of n-pentacosane-d52 under extreme experimental conditions (e.g., high temperature/pressure)?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .
- Pressure Studies : Use high-pressure autoclaves with in-situ FTIR monitoring to track structural integrity .
Q. How can n-pentacosane-d52 be applied in advanced tracer studies for lipid metabolism research?
- Methodological Answer :
- In Vivo Tracing : Administer deuterated alkane via microemulsion carriers and track incorporation into lipid pools using GC-MS .
- Kinetic Modeling : Fit isotopic enrichment data to compartmental models to estimate turnover rates .
Q. What strategies ensure inter-laboratory reproducibility in n-pentacosane-d52-based studies?
- Methodological Answer :
Q. Q. What ethical and safety considerations are critical when working with deuterated alkanes like n-pentacosane-d52?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
